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Compound of Interest

Compound Name: Fmoc-alpha-methyl-L-Asp

Cat. No.: B15094742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-(9-

Fluorenylmethyloxycarbonyl)-α-methyl-L-aspartic acid (Fmoc-α-methyl-L-Asp). Due to the

limited availability of directly published experimental spectra for this specific compound, this

document outlines the expected spectroscopic characteristics based on its chemical structure

and provides general experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist

researchers in the identification and characterization of this compound.

Chemical Structure and Properties
Fmoc-α-methyl-L-Aspartic acid is a derivative of the amino acid aspartic acid, featuring a

methyl group at the α-carbon and an Fmoc protecting group on the α-amino group.

Property Value Reference

Molecular Formula C₂₀H₁₉NO₆ [1][2]

Molecular Weight 369.37 g/mol [1][2]

IUPAC Name

(2S)-2-[(9H-fluoren-9-

ylmethoxy)carbonylamino]-2-

methylbutanedioic acid

[2]

CAS Number 1217830-18-6 [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the expected chemical shifts for ¹H and ¹³C NMR of Fmoc-α-methyl-L-Aspartic acid.

Expected ¹H NMR Data
Protons

Expected Chemical
Shift (ppm)

Multiplicity Integration

Fmoc-H (aromatic) 7.20 - 7.80 Multiplet 8H

Fmoc-CH & CH₂ 4.10 - 4.50 Multiplet 3H

NH ~5.5 - 6.5 Singlet (broad) 1H

β-CH₂ 2.70 - 3.10
AB quartet or two

doublets of doublets
2H

α-CH₃ ~1.50 Singlet 3H

Expected ¹³C NMR Data
Carbon Expected Chemical Shift (ppm)

Carboxylic Acids (C=O) 170 - 180

Urethane (C=O) ~156

Fmoc Aromatic 120 - 145

Fmoc CH & CH₂ 45 - 70

α-Carbon 55 - 65

β-Carbon 35 - 45

α-Methyl 20 - 30

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of Fmoc-protected amino acids is as follows:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will

depend on the solubility of the compound.

Instrument Setup:

Use a standard 5 mm NMR tube.

Acquire spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-64 scans.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below

lists the expected characteristic IR absorption bands for Fmoc-α-methyl-L-Aspartic acid.

Expected IR Data
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

N-H (Amide) 3200 - 3400 Medium

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=O (Carboxylic Acid) 1700 - 1730 Strong

C=O (Urethane) 1680 - 1720 Strong

C=C (Aromatic) 1450 - 1600 Medium to Strong

C-N Stretch 1000 - 1250 Medium

C-O Stretch 1000 - 1300 Medium

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total

Reflectance (ATR) accessory:

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect a background spectrum of the empty ATR crystal.

Spectrum Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15094742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and structural elucidation.

Expected Mass Spectrometry Data
Ion Calculated Exact Mass (m/z)

[M+H]⁺ 370.1285

[M+Na]⁺ 392.1104

[M-H]⁻ 368.1140

Expected Fragmentation: In addition to the molecular ion, characteristic fragments would be

observed. A prominent fragment would correspond to the loss of the Fmoc group (mass =

178.0786 Da) or the cleavage of the fluorenyl group to form a dibenzfulvene fragment (mass =

165.0677 Da).

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an electrospray ionization (ESI) mass spectrum is as follows:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid

(for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to

promote ionization.

Instrument Setup:

Use a mass spectrometer equipped with an ESI source.

Introduce the sample solution into the ion source via direct infusion or through an HPLC

system.
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Spectrum Acquisition:

Acquire spectra in either positive or negative ion mode.

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any

significant fragment ions.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized compound like Fmoc-α-methyl-L-Aspartic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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